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An In-Depth Technical Guide to Au-Sn Solid-State Diffusion Kinetics

Introduction

The gold-tin (Au-Sn) system is of paramount importance in the microelectronics industry,
particularly for high-reliability and high-temperature applications such as die attach, hermetic
sealing, and flip-chip bonding.[1] The eutectic alloy, Au-80Sn-20 (wt.%), with its relatively low
melting point of 280°C, offers excellent mechanical strength, creep resistance, and thermal
conductivity.[1][2] Unlike liquid-state soldering, solid-state diffusion is a critical phenomenon
that governs the long-term reliability and microstructural evolution of Au-Sn interconnects at
operational temperatures.

This technical guide provides a comprehensive overview of the core principles of Au-Sn solid-
state diffusion kinetics. It is intended for researchers, materials scientists, and professionals in
semiconductor packaging and drug development (where microfluidic and implantable devices
may utilize such bonding) who require a deep understanding of the intermetallic compound
(IMC) formation, growth kinetics, and the experimental methodologies used for their
characterization.

Fundamentals of Au-Sn Solid-State Diffusion

Solid-state diffusion in the Au-Sn system involves the migration of gold and tin atoms across
the interface between the two materials at temperatures below the eutectic point (280°C). This
process leads to the formation of a sequence of intermetallic compound (IMC) layers.
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The growth of these IMC layers is typically a diffusion-controlled process, meaning the rate of
growth is limited by the diffusion of atomic species through the already-formed layers.[3]
Consequently, the thickness of the IMC layer (W) often follows a parabolic relationship with
time (t), as described by the equation:

W2 =k *tor W = (k * 1)0.5

Where K is the parabolic growth rate constant. The temperature dependence of this growth
constant typically follows an Arrhenius relationship, allowing for the determination of the
activation energy (Q) for the growth process.

Intermetallic Compound (IMC) Formation and
Growth Kinetics

At the interface of a Au/Sn diffusion couple, a series of IMCs form in a sequence dictated by the
Au-Sn phase diagram.[1] Even at room temperature, significant interdiffusion occurs, leading to
the formation of AuSn, AuSnz, and AuSna.[3][4] The number of phases present in the
interdiffusion zone tends to decrease as the annealing temperature is lowered.[5]

The primary IMCs observed in solid-state diffusion studies are:

AusSn (¢): Forms in Au-rich configurations.[6]

AuSn (d): A non-stoichiometric compound.[2]

AuSn:z (g)

AuSnas (n)

Studies have shown that the growth of these phases can be rapid, even at ambient
temperatures.[5] The AuSna layer, in particular, often grows significantly thicker than the AuSn
and AuSn: layers in Sn-rich diffusion couples.[5]

Below is a diagram illustrating the typical sequence of intermetallic layer formation in a solid-
state reaction between gold and tin.
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Caption: IMC layer formation sequence at a Au/Sn interface.

Quantitative Kinetic Data

The growth kinetics of Au-Sn IMCs are highly dependent on temperature and the physical
nature of the diffusion couple (e.g., bulk materials vs. electroplated thin films).[4] The growth
rate in electroplated couples is often higher due to the smaller grain size, which enhances the
contribution of grain boundary diffusion.[4]
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Growth Rate Activation
Phase Temperature Notes
Constant (k) Energy (Q)
Growth follows a
3.8x 10715 )
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cm?/s[3]
t0.5 law.[3]
Layer thickness
Thicker than is ~6x that of
AuSna 393 K (120°C) -
AuSn & AuSnz[5] AuSn: and
AuSn.[5]
Layer thickness
Thicker than is ~4x that of
AuSna 473 K (200°C) -
AuSn & AuSnz[5] AuSnz and
AuSn.[5]
In AuSn20/Ni
) system, growth is
(Ni,Au)sSn2 433 K (160°C) - 81.8 kd/mol[7]

diffusion-

controlled.[7]

The Kirkendall Effect and Void Formation

A critical aspect of Au-Sn diffusion is the significant difference in the diffusion rates of the two

species. Gold diffuses much more rapidly into tin than tin diffuses into gold.[8] This

phenomenon, known as the Kirkendall effect, results in a net flux of atoms from the Au side to

the Sn side, which is balanced by a net flux of vacancies in the opposite direction.[9]

These vacancies can coalesce to form microscopic pores, or Kirkendall voids, at or near the

original interface.[9][10] In the Au-Sn system, these voids often form within the AuSna4 phase or

near the Au/AuSn interface.[8][10][11] The formation of these voids is a major reliability

concern, as they can act as stress concentration sites, leading to mechanical failure of the

solder joint.[12]
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Caption: The Kirkendall effect in the Au-Sn system.

Experimental Protocols

The study of solid-state diffusion kinetics relies on carefully controlled experiments. The
primary methodology involves the use of diffusion couples.

Diffusion Couple Preparation

A diffusion couple is created by bringing pure gold and pure tin into intimate contact. Several
methods are employed:

o Bulk Couples: Plates of pure Au and Sn are mechanically clamped together and annealed.
This method was used to study IMC formation at 185°C.[6]

» Electroplated Couples: Thin layers of Au and Sn are sequentially electroplated onto a
substrate. This technique is common for studying thin-film interactions.[4]
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 Diffusion Bonding: Sandwich structures, such as Sn/Au/Sn, are prepared by a diffusion
bonding technique under controlled temperature and pressure.[5][13]

Isothermal Annealing

Once prepared, the diffusion couples are isothermally annealed at specific temperatures below
the eutectic point for various durations. Annealing is typically performed in an oil bath with
silicone oil or in a furnace with a controlled atmosphere (e.g., H2-purged) to prevent oxidation,
especially of tin.[3][5] Temperatures can range from room temperature to just below the eutectic
temperature (e.g., 120°C, 200°C).[5]

Characterization Techniques

After annealing, the samples are sectioned, polished, and analyzed to determine the thickness
and composition of the newly formed IMC layers.

e Scanning Electron Microscopy (SEM): Used to visualize the cross-section of the diffusion
couple, revealing the morphology and thickness of the different IMC layers.[6]

o Energy-Dispersive X-ray Spectroscopy (EDX/EDS) / Electron Probe Microanalysis (EPMA):
Coupled with SEM, these techniques provide quantitative elemental analysis, allowing for the
identification of the stoichiometry of each IMC phase.[14]

o X-ray Diffraction (XRD): Used to determine the crystal structure of the phases present in the
diffusion zone, confirming the identity of the IMCs.[3]

The workflow for a typical diffusion study is outlined below.
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Caption: Experimental workflow for Au-Sn diffusion studies.

Conclusion
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The solid-state diffusion kinetics of the Au-Sn system are characterized by the rapid, diffusion-
controlled growth of multiple intermetallic compounds, including AuSn, AuSnz, and AuSna. The
significant disparity in the diffusion rates of gold and tin leads to the Kirkendall effect, resulting
in the formation of voids that can compromise the mechanical integrity of the joint. A thorough
understanding of these kinetic processes, gained through well-defined experimental protocols
involving diffusion couples and advanced micro-analytical techniques, is essential for predicting
and ensuring the long-term reliability of Au-Sn interconnects in critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Au-Sn solid-state diffusion kinetics]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14725494+#au-sn-
solid-state-diffusion-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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